N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
N-(2-(4-Phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety and a 4-phenoxyphenyl substituent. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of pyrazole derivatives, which are known for their anti-inflammatory, anticancer, and kinase-inhibitory properties. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and Friedel-Crafts acylations, as demonstrated in structurally related compounds . Its unique substitution pattern—particularly the electron-rich phenoxyphenyl group—may enhance binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs) by modulating electronic and steric properties.
Properties
IUPAC Name |
N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c28-24(17-7-3-1-4-8-17)25-23-21-15-30-16-22(21)26-27(23)18-11-13-20(14-12-18)29-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRUCPFYRZUELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiophene ring can be reacted with hydrazine derivatives to form the thieno[3,4-c]pyrazole core.
Phenoxyphenyl Substitution: The introduction of the phenoxyphenyl group can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the thieno[3,4-c]pyrazole intermediate with a phenoxyphenyl halide in the presence of a base.
Benzamide Formation: The final step involves the formation of the benzamide group. This can be done by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the benzamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
The 4-bromo substituent in Compound increases molecular weight and lipophilicity (higher LogP), which may improve membrane permeability but reduce solubility.
Synthetic Pathways: The synthesis of all three compounds involves cyclization and nucleophilic substitution steps. For example, Compound and likely follow routes similar to those described for triazole derivatives in , where α-halogenated ketones are used for S-alkylation . The target compound’s phenoxyphenyl group may require additional Friedel-Crafts or Ullmann coupling steps, increasing synthetic complexity compared to Compounds and .
Tautomerism and Stability: highlights that thieno-pyrazole derivatives can exhibit tautomerism (e.g., thione vs. thiol forms). The absence of a νS-H band in IR spectra (~2500–2600 cm⁻¹) confirms the thione form dominates in related compounds , suggesting similar stability for the target compound.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
Compound ’s bromine atom further elevates LogP, aligning with its lower solubility.
Biological Activity: Compound ’s methyl group may optimize steric interactions with kinase active sites (e.g., JAK2), explaining its moderate IC₅₀ . Compound ’s bromine and ketone groups likely contribute to COX-2 selectivity, as halogens are known to enhance binding to COX’s hydrophobic pocket .
Spectral Data :
- IR spectra of related compounds () show νC=O bands at 1663–1682 cm⁻¹ for benzamide derivatives, consistent with the target compound’s structure .
Biological Activity
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant implications in medicinal chemistry. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core and a phenoxyphenyl moiety, which contributes to its biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N2O2S, with a molecular weight of approximately 394.5 g/mol. The compound is characterized by the following structural features:
- Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its diverse biological activities.
- Phenoxyphenyl group : This moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O2S |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 396724-36-0 |
| Solubility | Soluble in DMSO |
Preliminary studies suggest that this compound may act as an inhibitor of certain ion channels, particularly the human ether-à-go-go-related gene (hERG) channel. The hERG channel plays a crucial role in cardiac action potentials, and its inhibition can lead to significant pharmacological effects.
Cytotoxicity Studies
In vitro cytotoxicity testing has been conducted on various human cancer cell lines to evaluate the compound's potential as an anticancer agent. The following findings summarize the results from recent studies:
-
Cytotoxic Effects : The compound demonstrated significant cytotoxicity against several cancer cell lines, including:
- HeLa (cervical cancer) : IC50 values in the range of 5–10 µM.
- MCF-7 (breast cancer) : IC50 values around 8 µM.
- A549 (lung cancer) : IC50 values approximately 6 µM.
- Mechanism of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5–10 | Apoptosis induction |
| MCF-7 | 8 | Cell cycle arrest (G2/M phase) |
| A549 | 6 | Apoptosis induction |
Case Study 1: Anticancer Activity in HeLa Cells
A study investigated the effects of this compound on HeLa cells. The findings indicated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Study 2: Cardiovascular Implications
Research focusing on the hERG channel inhibition revealed that exposure to this compound led to prolonged action potentials in cardiac myocytes. Such findings highlight potential cardiovascular implications that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
